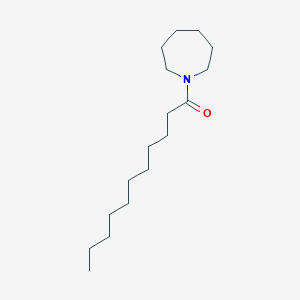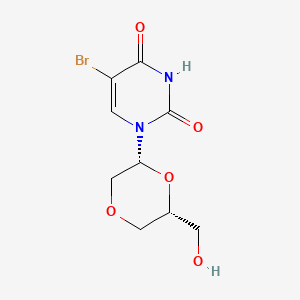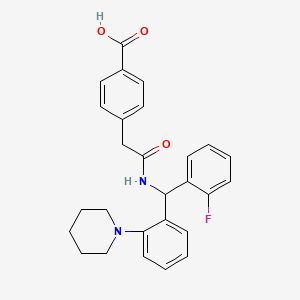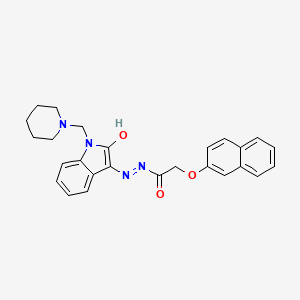
Indolin-2,3-dione, 1-(1-piperidinomethyl)-, 3-(2-naphthyloxy)acetylhydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Indolin-2,3-dione, 1-(1-piperidinomethyl)-, 3-(2-naphthyloxy)acetylhydrazone is a complex organic compound with the molecular formula C26-H26-N4-O3 and a molecular weight of 442.56 This compound is known for its unique structure, which includes an indolin-2,3-dione core, a piperidinomethyl group, and a naphthyloxyacetylhydrazone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Indolin-2,3-dione, 1-(1-piperidinomethyl)-, 3-(2-naphthyloxy)acetylhydrazone typically involves multiple steps. One common synthetic route includes the following steps:
Formation of Indolin-2,3-dione Core: The indolin-2,3-dione core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Piperidinomethyl Group: The piperidinomethyl group is introduced via a nucleophilic substitution reaction, where a piperidine derivative reacts with the indolin-2,3-dione core.
Attachment of Naphthyloxyacetylhydrazone Moiety: The final step involves the condensation of the naphthyloxyacetylhydrazone moiety with the intermediate product, typically under reflux conditions in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Indolin-2,3-dione, 1-(1-piperidinomethyl)-, 3-(2-naphthyloxy)acetylhydrazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydro derivatives.
Applications De Recherche Scientifique
Indolin-2,3-dione, 1-(1-piperidinomethyl)-, 3-(2-naphthyloxy)acetylhydrazone has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of Indolin-2,3-dione, 1-(1-piperidinomethyl)-, 3-(2-naphthyloxy)acetylhydrazone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Indolin-2,3-dione, 1-morpholinomethyl-, 3-(2-naphthyloxy)acetylhydrazone
- Indolin-2,3-dione, 1-(1-pyrrolidinomethyl)-, 3-(2-naphthyloxy)acetylhydrazone
Uniqueness
Indolin-2,3-dione, 1-(1-piperidinomethyl)-, 3-(2-naphthyloxy)acetylhydrazone is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the piperidinomethyl group and the naphthyloxyacetylhydrazone moiety differentiates it from other similar compounds, potentially leading to unique interactions with molecular targets and distinct biological activities.
Propriétés
Numéro CAS |
81315-43-7 |
|---|---|
Formule moléculaire |
C26H26N4O3 |
Poids moléculaire |
442.5 g/mol |
Nom IUPAC |
N-[2-hydroxy-1-(piperidin-1-ylmethyl)indol-3-yl]imino-2-naphthalen-2-yloxyacetamide |
InChI |
InChI=1S/C26H26N4O3/c31-24(17-33-21-13-12-19-8-2-3-9-20(19)16-21)27-28-25-22-10-4-5-11-23(22)30(26(25)32)18-29-14-6-1-7-15-29/h2-5,8-13,16,32H,1,6-7,14-15,17-18H2 |
Clé InChI |
HVTKMLGQMNLVIN-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)CN2C3=CC=CC=C3C(=C2O)N=NC(=O)COC4=CC5=CC=CC=C5C=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


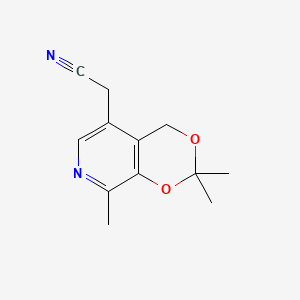
![3,12-Dithia-18-azabicyclo[12.3.1]octadeca-1(18),14,16-triene](/img/structure/B12788910.png)
![(3s,3As,5as,5br,8s,9ar,10r,10as,10bs)-9a-hydroxy-3a,5b,10-trimethylhexadecahydrocyclopenta[a]fluorene-3,8-diyl diacetate](/img/structure/B12788914.png)

![(2S,3S,4R,5R)-5-[2-chloro-6-[(3-iodophenyl)methylamino]purin-9-yl]-3,4-dihydroxy-N-methylthiolane-2-carboxamide](/img/structure/B12788924.png)
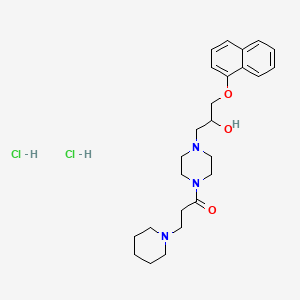

![[6-Amino-3-(2-cyanoethyl)-4,5-dihydropyrimidin-2-ylidene]cyanamide](/img/structure/B12788928.png)



